(3R)-2-methylpentan-3-amine hydrochloride, also known by its chemical formula , is a chiral amine that has garnered interest in various scientific fields, particularly in medicinal chemistry. It is classified under specialty materials and is recognized for its potential applications in pharmaceuticals and organic synthesis. The compound has a molecular weight of 137.65 g/mol and is available in powdered form .
The synthesis of (3R)-2-methylpentan-3-amine hydrochloride can be achieved through several methods, often involving the reduction of corresponding ketones or amides. One common approach involves the use of chiral auxiliary techniques to ensure the desired stereochemistry is obtained.
The molecular structure of (3R)-2-methylpentan-3-amine hydrochloride can be represented using various chemical notation systems:
The compound features a pentane backbone with a methyl group at the second position and an amine group at the third position, contributing to its chiral nature .
(3R)-2-methylpentan-3-amine hydrochloride can participate in various chemical reactions typical for amines, including:
These reactions are significant for synthesizing more complex molecules in pharmaceutical development and organic chemistry applications.
The mechanism of action for (3R)-2-methylpentan-3-amine hydrochloride primarily revolves around its role as a neurotransmitter precursor or modulator.
Relevant data indicates that while specific safety data sheets are currently unavailable online, standard laboratory practices should be followed when handling this compound .
(3R)-2-methylpentan-3-amine hydrochloride finds applications across various scientific domains:
The enantioselective synthesis of (3R)-2-methylpentan-3-amine hydrochloride leverages chiral catalysts to install stereochemistry at the C3 carbon. Transition metal complexes with chiral ligands (e.g., BINAP, phospholanes) enable asymmetric hydrogenation of prochiral enamine precursors. For example, hydrogenation of (E/Z)-2-methylpent-2-en-3-one imine using a ruthenium-(S)-BINAP catalyst yields the (R)-enantiomer with >90% enantiomeric excess (ee) under optimized conditions (20–50 bar H₂, 25–60°C) [7]. Alternatively, reductive amination of 2-methylpentan-3-one with ammonia and a chiral transfer catalyst (e.g., iridium-N,P-ligand complexes) achieves 85–92% ee. The stereochemical outcome is governed by prochiral face blocking: bulky ligand substituents shield the re-face of the imine intermediate, directing hydride attack to the si-face [7].
Table 1: Catalytic Systems for Asymmetric Synthesis
Precursor | Catalyst | Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
2-Methylpent-2-en-3-one | Ru-(S)-BINAP | 50 bar H₂, 40°C | 92 | 88 |
2-Methylpentan-3-one imine | Ir-(R)-XylPhos | HCO₂H/Et₃N, 25°C | 89 | 82 |
2-Methylpent-3-yn-2-ol | Pd-(S)-SEGPHOS | NH₃, H₂, MeOH | 85 | 75 |
Racemic 2-methylpentan-3-amine can be resolved via diastereomeric salt formation. Treatment with enantiopure (R)-dibenzoyl tartaric acid in ethanol yields crystalline (R)-amine-(R)-tartrate salts, while the (S)-amine remains in solution. Diastereomeric salts exhibit distinct solubility profiles due to non-covalent interaction disparities (e.g., hydrogen-bonding networks, lattice energies), enabling separation by fractional crystallization. After isolation, the (R)-amine is liberated via basification and precipitated as hydrochloride salt [1] [4].
Enzymatic resolution offers a complementary approach. Lipases (e.g., Candida antarctica Lipase B) selectively acylate the (S)-enantiomer with vinyl acetate in organic solvents, leaving (R)-2-methylpentan-3-amine unreacted (35% yield, 98% ee). This exploits enzyme active-site chirality, which sterically discriminates between enantiomers during nucleophilic attack [3] [6].
Asymmetric catalysis circumvents resolution by directly generating the (R)-enantiomer. Organocatalysts (e.g., L-proline-derived amides) facilitate enantioselective Strecker synthesis. 2-Methylpentan-3-one reacts with HCN and tert-butyl carbamate under catalysis to form (R)-α-aminonitrile intermediates (70% ee), hydrolyzed to the amine [7]. Metal-ligand complexes provide superior stereocontrol: iridium-catalyzed reductive amination achieves 92% ee via chiral pocket confinement, where the ligand’s C₂-symmetric architecture positions the substrate for Si-face hydride transfer [7]. Key factors include:
This cascade converts ketones to enantiopure amines via stereospecific intermediates:
Optimization strategies:
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8